molecular formula C11H15N3O2 B6179593 1-(3-Methoxyphenyl)-4-nitrosopiperazine CAS No. 2763779-41-3

1-(3-Methoxyphenyl)-4-nitrosopiperazine

Cat. No.: B6179593
CAS No.: 2763779-41-3
M. Wt: 221.26 g/mol
InChI Key: IWXNIDPQQXEYOP-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-nitrosopiperazine (CAS: 2763779-41-3) is a nitrosopiperazine derivative with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol. Structurally, it features a piperazine core substituted with a nitroso (-N=O) group at the 4-position and a 3-methoxyphenyl moiety at the 1-position . This compound is widely utilized as a reference standard in analytical method development (AMV), quality control (QC), and pharmaceutical manufacturing, particularly for drugs like Pramipexole . Its synthesis involves regioselective nitrosation, a key step distinguishing it from non-nitrosated analogs.

Properties

CAS No.

2763779-41-3

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-nitrosopiperazine

InChI

InChI=1S/C11H15N3O2/c1-16-11-4-2-3-10(9-11)13-5-7-14(12-15)8-6-13/h2-4,9H,5-8H2,1H3

InChI Key

IWXNIDPQQXEYOP-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling with m-Bromoanisole

A high-yielding approach employs a palladium catalyst to couple piperazine with 3-bromoanisole (m-bromoanisole). In a representative procedure, piperazine (22 g, 0.26 mol) reacts with 3-bromoanisole (7.99 g, 0.04 mol) in o-xylene at 120°C for 3 hours using a palladium catalyst (0.5 mol% relative to aryl halide) and sodium tert-butoxide (1.38:1 molar ratio to aryl halide). This method achieves a 96% yield of 1-(3-methoxyphenyl)piperazine, as confirmed by gas chromatography. The use of o-xylene as a solvent enhances solubility and facilitates catalyst activity, while sodium tert-butoxide acts as a base to deprotonate piperazine, promoting nucleophilic aromatic substitution.

Bis(2-chloroethyl)amine Route

An alternative method involves synthesizing piperazine in situ from bis(2-chloroethyl)amine . Diethanolamine reacts with hydrobromic acid (HBr) to form bis(2-bromoethyl)amine, which subsequently cyclizes with m-anisidine (3-methoxyaniline) in the presence of sodium carbonate. While this route avoids palladium catalysts, it requires stringent control over reaction pH and temperature to minimize side products. Reported yields are lower (37%) compared to the palladium-mediated approach, likely due to competing hydrolysis or oligomerization.

Nitrosation of 1-(3-Methoxyphenyl)piperazine

Introducing the nitroso group at the 4-position of the piperazine ring demands careful optimization to prevent over-nitrosation (e.g., forming 1,4-dinitrosopiperazine).

Sodium Nitrite in Acidic Media

A validated protocol involves treating 1-(3-methoxyphenyl)piperazine with sodium nitrite (NaNO₂) under acidic conditions. In a representative procedure, the piperazine derivative is dissolved in aqueous hydrochloric acid (HCl) and cooled to 5–20°C. Sodium nitrite (0.76 mol per mole of piperazine) is added dropwise, maintaining the temperature below 20°C to favor mono-nitrosation. The reaction mixture is stirred for 15 minutes, after which the pH is adjusted to 12 using sodium hydroxide (NaOH) to precipitate unreacted starting material. Extraction with chloroform followed by vacuum distillation yields 1-(3-methoxyphenyl)-4-nitrosopiperazine in 83% yield .

Key Considerations:

  • Temperature Control : Elevated temperatures (>20°C) promote di-nitrosation, reducing regioselectivity.

  • Stoichiometry : A 1:1 molar ratio of piperazine to NaNO₂ minimizes over-nitrosation.

  • Workup : Alkaline conditions (pH 12) enhance the solubility of unreacted piperazine, facilitating separation via filtration.

Alternative Nitrosating Agents

While sodium nitrite is the most common nitrosating agent, alkyl nitrites (e.g., isoamyl nitrite) in aprotic solvents like tetrahydrofuran (THF) have been explored. However, these methods often require longer reaction times (12–24 hours) and provide lower yields (55–60%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Pd-catalyzed coupling96High yield, short reaction timeRequires palladium catalyst
Bis(2-chloroethyl)amine37Avoids transition metalsLow yield, complex workup
NaNO₂ nitrosation83Regioselective, scalableSensitive to temperature and pH

Challenges and Optimization Strategies

Regioselectivity in Nitrosation

Piperazine derivatives exhibit two equivalent nitrogen atoms, making mono-nitrosation challenging. To address this:

  • Dilute Conditions : Reducing reactant concentration decreases the likelihood of di-nitrosation.

  • Stepwise Addition : Incremental addition of NaNO₂ ensures controlled reaction progress.

Purification and Characterization

Crude products often contain residual starting materials or di-nitrosated byproducts. Recrystallization from 1,4-dioxane or ethyl acetate improves purity. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying regiochemistry .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The methoxy and nitroso groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitroso group yields an amino derivative, while substitution reactions can yield a variety of functionalized piperazines.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biological pathways, including those involved in neurotransmission and enzyme activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Substituents Biological/Functional Role Key Differentiator Reference
1-(3-Methoxyphenyl)-4-nitrosopiperazine 221.26 g/mol 3-methoxyphenyl, nitroso Analytical standard; potential NO donor Nitroso group reactivity
1-(4-Methoxyphenyl)piperazine 192.23 g/mol 4-methoxyphenyl 5-HT receptor binding (e.g., 5-HT₁A) Positional isomer of methoxy group
1-(3-Chlorophenyl)-4-(phenylmethyl)piperazine 282.38 g/mol 3-chlorophenyl, benzyl Not explicitly stated Chloro substituent; increased lipophilicity
1-(2-Methoxyphenyl)piperazine derivatives Variable 2-methoxyphenyl, tricyclo 5-HT₁A receptor affinity (Ki ~10–50 nM) Tricyclic adamantane modifications

Pharmacological and Analytical Properties

  • Receptor Binding: 1-(2-Methoxyphenyl)piperazine derivatives exhibit high 5-HT₁A affinity (Ki < 50 nM), attributed to the tricyclic adamantane group enhancing hydrophobic interactions . this compound: Limited direct binding data, but the nitroso group may modulate NO signaling pathways, offering vasodilatory effects absent in non-nitrosated analogs .
  • Stability: Nitroso derivatives are prone to dimerization under acidic conditions, necessitating strict pH control during storage. Non-nitrosated analogs (e.g., chloro- or benzyl-substituted) exhibit superior shelf-life .
  • Analytical Utility : The target compound’s nitroso group enables distinct spectroscopic signatures (e.g., FTIR, GC-MS), aiding in impurity profiling during drug manufacturing .

Substituent Effects on Bioactivity

  • Methoxy Position :
    • 3-Methoxy (target compound): Meta-substitution may reduce steric hindrance, enhancing metabolic stability compared to ortho-substituted analogs .
    • 4-Methoxy (): Para-substitution optimizes π-π stacking with serotonin receptors, improving binding affinity .
  • Nitroso vs.

Q & A

Q. What are the key synthetic routes for 1-(3-methoxyphenyl)-4-nitrosopiperazine, and how can reaction conditions be optimized?

The synthesis of piperazine derivatives like this compound typically involves:

  • Nitroso group introduction : Via nitrosation reactions under controlled pH and temperature to avoid over-oxidation or side products.
  • Substituent coupling : The 3-methoxyphenyl group can be introduced using Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring inert atmospheres (e.g., nitrogen) and catalysts like Pd/Cu .
  • Optimization parameters : Reaction time (6–24 hours), solvent polarity (e.g., DMF for polar intermediates), and temperature (60–100°C) to maximize yield (>70%) and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :
    • HPLC : To assess purity (>95%) using a C18 column and UV detection at 254 nm .
    • NMR : ¹H/¹³C NMR to confirm the nitroso group (δ ~8.5–9.0 ppm for aromatic protons adjacent to nitroso) and methoxy substituent (δ ~3.8 ppm) .
    • Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z ~278) .

Q. What safety protocols are critical when handling nitrosopiperazine derivatives?

  • Hazard mitigation :
    • Use PPE (gloves, face shields) and fume hoods to avoid inhalation or dermal contact .
    • Store at 2–8°C in amber vials to prevent nitroso group degradation .
    • Follow OSHA HCS guidelines for spill management and disposal .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its pharmacological profile compared to nitro or amine analogs?

  • Mechanistic insights :
    • The nitroso group enhances electrophilicity, potentially increasing receptor binding affinity (e.g., serotonin/dopamine receptors) compared to nitro derivatives .
    • Comparative studies with 1-(3-methoxyphenyl)-4-nitropiperazine show differences in metabolic stability (nitroso derivatives may undergo faster hepatic reduction) .
    • Data contradiction : Some analogs with nitro groups exhibit higher CNS penetration, suggesting nitroso’s polarity limits blood-brain barrier crossing .

Q. What experimental strategies can resolve discrepancies in receptor binding data for nitrosopiperazine derivatives?

  • Methodological approaches :
    • Radioligand assays : Use [³H]-labeled ligands to quantify binding affinity (Ki) across receptor subtypes (e.g., 5-HT1A vs. D2) .
    • Molecular docking : Compare nitroso vs. nitro group interactions with receptor active sites (e.g., hydrogen bonding vs. hydrophobic pockets) .
    • In vivo microdialysis : Validate receptor engagement by measuring neurotransmitter release in rodent models .

Q. How can structural modifications enhance the stability of this compound in aqueous solutions?

  • Design strategies :
    • Steric shielding : Introduce bulky substituents (e.g., methyl groups) near the nitroso moiety to reduce hydrolysis .
    • pH optimization : Buffer solutions (pH 6–7) to minimize nitroso-to-nitrite conversion .
    • Prodrug approaches : Mask the nitroso group with acetyl/propionyl promoieties, cleaved enzymatically in target tissues .

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